Flavin-Adenin-Dinukleotid-Disodium

Übersicht

Beschreibung

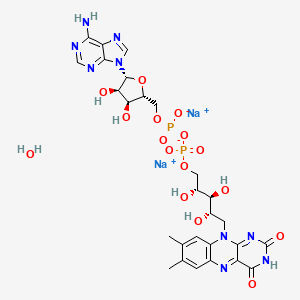

Flavin adenine dinucleotide disodium is a redox-active coenzyme associated with various proteins and involved in several enzymatic reactions in metabolism. It is derived from riboflavin (vitamin B2) and plays a crucial role in biological oxidation-reduction reactions, acting as a carrier of electrons and protons in cellular processes .

Wissenschaftliche Forschungsanwendungen

Flavin adenine dinucleotide disodium has a wide range of scientific research applications:

Wirkmechanismus

Flavin Adenine Dinucleotide Disodium (FAD) is a redox-active coenzyme associated with various proteins, playing a crucial role in several enzymatic reactions in metabolism .

Target of Action

FAD primarily targets various aerobic dehydrogenases, such as D-amino acid oxidase and L-amino acid oxidase . It also interacts with other proteins like NADH dehydrogenase, p-hydroxybenzoate hydroxylase, nitric oxide synthase, and NAD(P)H dehydrogenase .

Mode of Action

FAD acts as a cofactor for these enzymes, participating in redox reactions. It can exist in four redox states: the flavin-N(5)-oxide, quinone, semiquinone, and hydroquinone . FAD, in its fully oxidized form (quinone), accepts two electrons and two protons to become FADH2 (hydroquinone form). The semiquinone (FADH) can be formed by either reduction of FAD or oxidation of FADH2 by accepting or donating one electron and one proton, respectively .

Biochemical Pathways

FAD is involved in various biochemical pathways, including the oxidative metabolism of carbohydrates, amino acids, and fatty acids . It is also a part of the mitochondrial electron transport chain . In the form of FMN, it is involved in the first enzyme complex of the electron transport chain .

Pharmacokinetics

Its solubility and utilization rate are higher than that of riboflavin, making it suitable for intramuscular and intravenous injection .

Result of Action

The action of FAD results in the promotion of the metabolism of sugars, fats, and proteins . As a derivative of vitamin B2, it plays a significant role in maintaining the normal function of skin, mucous membranes, and vision . It is particularly important in cellular respiration .

Action Environment

The action, efficacy, and stability of FAD can be influenced by environmental factors. For instance, exposure to sunlight and alkaline conditions can lead to its decomposition into riboflavin . Furthermore, the presence of organic molecules can affect the interaction of the adenine and isoalloxazine rings, which can influence the stabilization of different conformations of FAD .

Biochemische Analyse

Biochemical Properties

Flavin Adenine Dinucleotide Disodium is involved in numerous important metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a critical electron transporter in living systems and catalyzes several 1-2 electron redox reactions . It is also known to interact with enzymes such as succinate dehydrogenase complex, α-ketoglutarate dehydrogenase, and a component of the pyruvate dehydrogenase complex .

Cellular Effects

Flavin Adenine Dinucleotide Disodium has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It also plays a pivotal role in the energy production of our cells .

Molecular Mechanism

Flavin Adenine Dinucleotide Disodium exerts its effects at the molecular level through various mechanisms. It can exist in four redox states: the flavin-N (5)-oxide, quinone, semiquinone, and hydroquinone . It is converted between these states by accepting or donating electrons . In its fully oxidized form, or quinone form, it accepts two electrons and two protons to become FADH2 (hydroquinone form) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flavin Adenine Dinucleotide Disodium change over time. It exhibits conformational dynamics in performing its biological functions due to the local orientation of isoalloxazine and adenine . Conventional methods detect stable conformations of Flavin Adenine Dinucleotide Disodium molecules, while transient intermediates are hidden in ensemble measurements .

Metabolic Pathways

Flavin Adenine Dinucleotide Disodium is involved in several metabolic pathways. It is associated with various proteins, which are involved with several enzymatic reactions in metabolism . Many flavoproteins are known: components of the succinate dehydrogenase complex, α-ketoglutarate dehydrogenase, and a component of the pyruvate dehydrogenase complex .

Transport and Distribution

The transport and distribution of Flavin Adenine Dinucleotide Disodium within cells and tissues involve specialized transporters (RFVTs), riboflavin kinase (RFK), which catalyze the formation of FMN, and FAD synthase or FMN adenylyl transferase (FADS or FMNAT), which adenylates FMN to FAD .

Subcellular Localization

It is known that a fine coordination among apo-flavoprotein turn-over, cofactor availability, and, in eukaryotic cells, sub-cellular flavin trafficking, is required in order to ensure correct flavoproteome maintenance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Flavin adenine dinucleotide disodium can be synthesized through the condensation of riboflavin and adenosine diphosphate. The reaction typically involves the use of solvents and ammonium acetate salts under controlled conditions . The process can be optimized by adjusting the organic content in the solvent, which influences the conformational stability of the compound .

Industrial Production Methods

Industrial production of flavin adenine dinucleotide disodium often involves enzymatic synthesis. This method utilizes riboflavin kinase and flavin adenine dinucleotide synthase to convert riboflavin into flavin mononucleotide and subsequently into flavin adenine dinucleotide . The process is efficient and can be scaled up for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Flavin adenine dinucleotide disodium undergoes various types of reactions, including oxidation, reduction, and substitution. It can exist in multiple redox states: quinone, semiquinone, hydroquinone, and flavin-N(5)-oxide .

Common Reagents and Conditions

Common reagents used in these reactions include nicotinamide adenine dinucleotide (NADH), molecular oxygen, and various flavoproteins. The reactions typically occur under physiological conditions, with specific enzymes catalyzing the processes .

Major Products Formed

The major products formed from these reactions include reduced forms of flavin adenine dinucleotide, such as flavin adenine dinucleotide hydroquinone (FADH2), which plays a vital role in the electron transport chain and cellular respiration .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Flavin mononucleotide (FMN): Another derivative of riboflavin, involved in similar redox reactions but with a simpler structure.

Nicotinamide adenine dinucleotide (NAD): A coenzyme involved in redox reactions, similar to flavin adenine dinucleotide but with different molecular targets and pathways.

Nicotinamide adenine dinucleotide phosphate (NADP): Similar to NAD but primarily involved in anabolic reactions.

Uniqueness

Flavin adenine dinucleotide disodium is unique due to its ability to exist in multiple redox states and its involvement in a wide range of metabolic processes. Its conformational flexibility and interaction with various enzymes make it a versatile coenzyme in biological systems .

Eigenschaften

CAS-Nummer |

84366-81-4 |

|---|---|

Molekularformel |

C27H31N9Na2O15P2 |

Molekulargewicht |

829.5 g/mol |

IUPAC-Name |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate |

InChI |

InChI=1S/C27H33N9O15P2.2Na/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;/q;2*+1/p-2/t14-,15+,16+,19-,20+,21+,26+;;/m0../s1 |

InChI-Schlüssel |

XLRHXNIVIZZOON-WFUPGROFSA-L |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+] |

Isomerische SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+] |

Kanonische SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+] |

Aussehen |

Solid powder |

Key on ui other cas no. |

146-14-5 84366-81-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Dinucleotide, Flavin-Adenine FAD Flavin Adenine Dinucleotide Flavin-Adenine Dinucleotide Flavitan |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

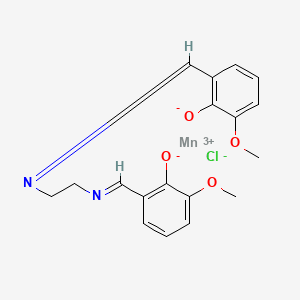

![manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B1671796.png)